

rubidium sulfate crystal structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rubidium sulfate*

Cat. No.: *B1206643*

[Get Quote](#)

An In-depth Technical Guide to the Crystal Structure and Properties of **Rubidium Sulfate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and physicochemical properties of **rubidium sulfate** (Rb_2SO_4). Detailed methodologies for its synthesis and characterization are presented, drawing from established experimental protocols. All quantitative data is summarized in clearly structured tables for easy comparison and reference.

Crystal Structure

Rubidium sulfate crystallizes in the orthorhombic system, belonging to the space group Pnma. This structure is characterized by three unequal crystallographic axes at right angles to each other.

Crystallographic Data

The lattice parameters and other key crystallographic data for **rubidium sulfate** are summarized in the table below.

Parameter	Value	Citation
Crystal System	Orthorhombic	
Space Group	Pnma	
Lattice Parameter, a	7.82079(10) Å	
Lattice Parameter, b	5.97778(7) Å	
Lattice Parameter, c	10.44040(13) Å	

Physicochemical Properties

Rubidium sulfate is a white, crystalline solid that is highly soluble in water. Its physical, optical, and thermal properties are detailed below.

Physical Properties

Property	Value	Citation
Molar Mass	266.99 g/mol	[1]
Density	3.613 g/cm ³	
Melting Point	1074 °C	[1]
Boiling Point	1700 °C	[1]

Solubility in Water

Temperature (°C)	Solubility (g/100 g H ₂ O)	Citation
0	36.4	[1]
10	42.6	[1]
20	48.2	[1]
30	53.5	[1]
40	58.5	[1]
50	63.1	[1]
60	67.4	[1]
80	75.0	[1]
100	81.8	[1]

Optical Properties

Rubidium sulfate crystals are optically biaxial at room temperature.[\[2\]](#)

Property	Value	Citation
Refractive Index (n _D)	1.513	
Optical Character	Biaxial	[2]
Angle between Optical Axes (2V)	41.5° at room temperature	[2]
Optical Isotropic Point	85 K	[2]

Thermal Properties

Property	Value	Citation
Molar Heat Capacity (C_p) at 298.15 K	134 J/(mol·K)	[1]
Molar Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	38.4 kJ/mol	[1]
Phase Transition Temperature	-922 K (from orthorhombic to hexagonal)	
Thermal Expansion Coefficient (α)		
α_a at +25 °C	$65.4(3) \times 10^{-6} \text{ }^\circ\text{C}^{-1}$	[3]
α_b at +25 °C	$59.7(2) \times 10^{-6} \text{ }^\circ\text{C}^{-1}$	[3]
α_c at +25 °C	$58.6(2) \times 10^{-6} \text{ }^\circ\text{C}^{-1}$	[3]
α_a at -170 °C	$-10.3(3) \times 10^{-6} \text{ }^\circ\text{C}^{-1}$	[3]
α_b at -170 °C	$-8.6(2) \times 10^{-6} \text{ }^\circ\text{C}^{-1}$	[3]
α_c at -170 °C	$-9.7(2) \times 10^{-6} \text{ }^\circ\text{C}^{-1}$	[3]

Experimental Protocols

Synthesis of Rubidium Sulfate Single Crystals by Slow Evaporation

This method is suitable for producing high-quality single crystals for structural analysis.

- Preparation of Saturated Solution: Prepare a saturated solution of **rubidium sulfate** (99.8% purity or higher) in deionized water at a slightly elevated temperature (e.g., 50 °C) to ensure complete dissolution.[4]
- Filtration: Filter the hot, saturated solution through a pre-warmed funnel with Whatman filter paper to remove any insoluble impurities.

- Crystallization: Transfer the filtered solution to a clean, wide-mouthed beaker or crystallizing dish. Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.[\[5\]](#)[\[6\]](#)
- Incubation: Place the container in a location with a stable temperature and minimal vibrations to promote the growth of large, well-formed crystals.
- Harvesting: After a period of several days to weeks, single crystals of suitable size for analysis will have formed. Carefully harvest the crystals from the solution and dry them on a filter paper.[\[4\]](#)

Characterization by Single-Crystal X-ray Diffraction (XRD)

This protocol outlines the general steps for determining the crystal structure of a synthesized **rubidium sulfate** crystal.

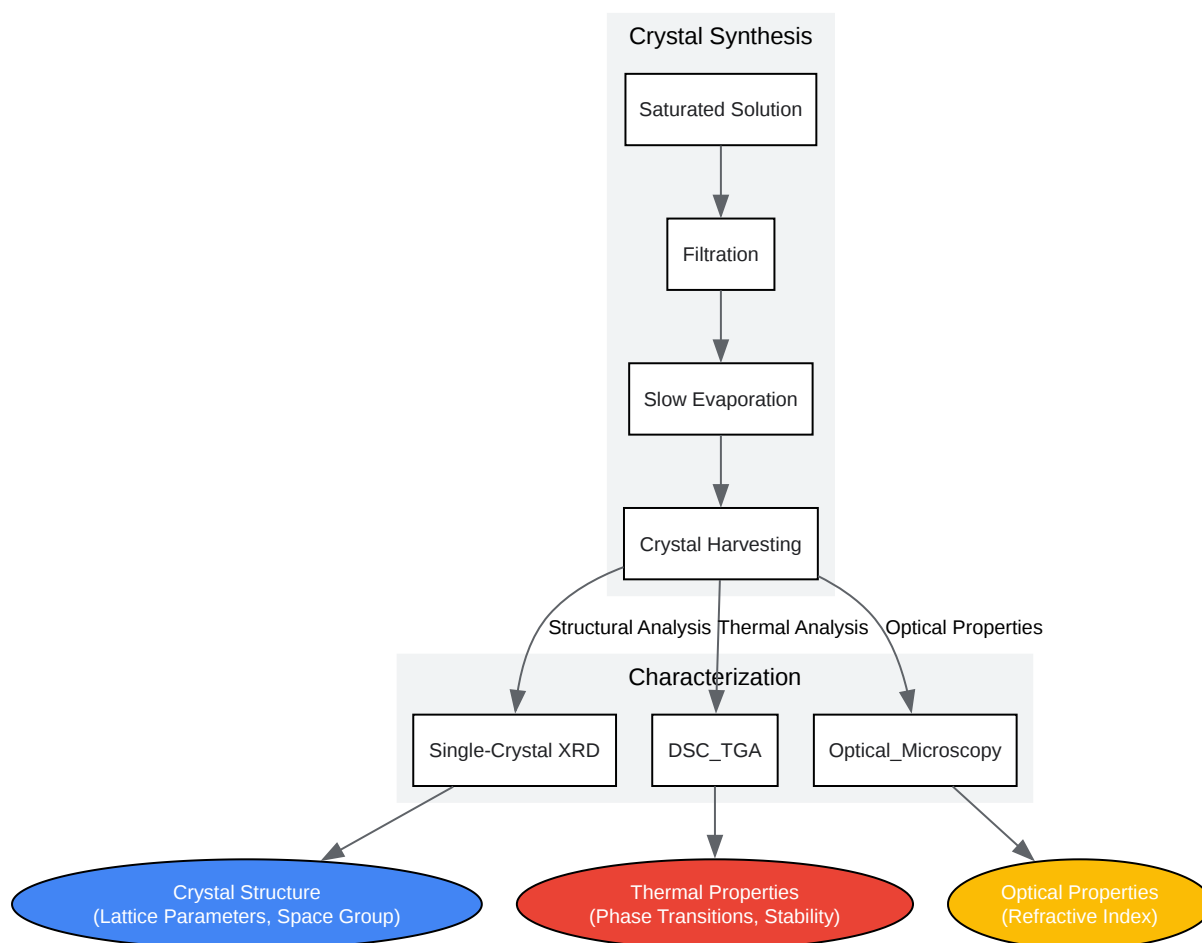
- Crystal Selection and Mounting: Under a polarizing microscope, select a single, well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1-0.3 mm.[\[7\]](#)[\[8\]](#) Mount the selected crystal on a goniometer head using a suitable adhesive or a cryoloop.[\[9\]](#)
- Data Collection: Mount the goniometer head on the diffractometer. The instrument is typically equipped with a MoK α ($\lambda = 0.71073 \text{ \AA}$) or CuK α radiation source.[\[4\]](#) A series of diffraction images are collected as the crystal is rotated through a range of angles.
- Unit Cell Determination: The positions of the diffraction spots are used to determine the unit cell parameters (a , b , c , α , β , γ) and the Bravais lattice.[\[7\]](#)
- Data Integration and Reduction: The intensities of the diffraction spots are integrated, and corrections are applied for factors such as polarization and absorption.
- Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions and displacement parameters are then refined to achieve the best fit between the observed and calculated structure factors.[\[7\]](#)

Thermal Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis provides information on phase transitions, thermal stability, and decomposition of the material.

- **Sample Preparation:** Accurately weigh a small amount of the powdered **rubidium sulfate** crystal (typically 5-10 mg) into an appropriate crucible (e.g., alumina or platinum).
- **Instrument Setup:** Place the sample crucible and an empty reference crucible into the DSC/TGA instrument.
- **Experimental Conditions:**
 - **Temperature Program:** Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., room temperature to 1200 °C).[\[10\]](#)
 - **Atmosphere:** Use an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative reactions.
- **Data Analysis:**
 - **DSC:** The DSC curve reveals endothermic and exothermic events. The peak onset temperature of an endotherm can indicate a phase transition or melting, and the area under the peak is proportional to the enthalpy change of the process.
 - **TGA:** The TGA curve shows the change in mass as a function of temperature. A mass loss indicates decomposition or dehydration.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and characterization of **rubidium sulfate**.

Caption: Orthorhombic unit cell of **rubidium sulfate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rubidium sulfate [chemister.ru]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. colorado.edu [colorado.edu]
- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 7. fiveable.me [fiveable.me]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. scribd.com [scribd.com]
- 10. psecommunity.org [psecommunity.org]
- To cite this document: BenchChem. [rubidium sulfate crystal structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206643#rubidium-sulfate-crystal-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com